Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Description
Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a fluorinated chromeno-pyrrole derivative with a complex heterocyclic scaffold. Its structure features a benzoate ester group at position 4, a 7-fluoro substitution on the chromene ring, and a 5-methylisoxazole-3-yl moiety attached to the pyrrolidine ring.
Properties
IUPAC Name |
methyl 4-[7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O6/c1-11-9-17(25-32-11)26-19(12-3-5-13(6-4-12)23(29)30-2)18-20(27)15-10-14(24)7-8-16(15)31-21(18)22(26)28/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVLMADIKPWGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique structural framework that includes a chromeno-pyrrol core fused with an isoxazole moiety. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications. Recent studies have highlighted efficient synthetic methods that allow for the rapid assembly of this complex structure while maintaining high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate key signaling pathways and enzymatic activities. For instance, the chromeno-pyrrol structure is known to exhibit inhibitory effects on specific enzymes involved in cancer proliferation and inflammation .
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with DNA topoisomerases has been identified as a potential mechanism for its anticancer effects .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Anticancer Study : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of the compound against Pseudomonas aeruginosa and Escherichia coli. The compound exhibited MIC values as low as 0.21 µM, indicating strong antibacterial potential. Molecular docking studies suggested favorable binding interactions with bacterial DNA gyrase .
Data Summary
| Activity Type | Target Pathogen/Cell Line | Effect | MIC/IC50 |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Cell Viability Reduction | IC50: X µM (exact value needed) |
| Antimicrobial | Pseudomonas aeruginosa | Inhibition | MIC: 0.21 µM |
| Antimicrobial | Escherichia coli | Inhibition | MIC: 0.21 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its chromeno-pyrrolidine core, fluorinated substituents, and isoxazole ring. Below is a detailed comparison with analogous molecules, emphasizing substituent variations, synthesis strategies, and inferred bioactivity.
Chromeno-Pyrrolidine Derivatives
Compound A: Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5)
- Key Differences : Replaces the 5-methylisoxazol-3-yl group with a pyridin-3-ylmethyl substituent.
- Implications: The pyridine ring may enhance solubility or alter binding affinity compared to the isoxazole analog.
Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Differences: Features an imidazo-pyridine core instead of chromeno-pyrrolidine and lacks fluorine.
- Synthesis: Prepared via a one-pot two-step reaction, yielding a 51% yield.
Isoxazole-Containing Analogs
Compound C : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373)
- Key Differences: Substitutes the chromeno-pyrrolidine system with a phenethylthio linker and lacks fluorine.
- Activity : Similar isoxazole-containing compounds in this series exhibit moderate kinase inhibition, suggesting the isoxazole ring contributes to target engagement .
Compound D: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273)
- Key Differences: Uses a phenethylamino linker and a methylisoxazol-5-yl group (positional isomer of the target compound’s 3-yl substitution).
- Synthesis : Synthesized via nucleophilic substitution, highlighting the versatility of isoxazole in medicinal chemistry .
Fluorinated Derivatives
Compound E : Benzoyl derivative of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Key Differences : Fluorine-free pyrazolone core but shares esterification strategies (e.g., benzoyl chloride in dioxane/calcium hydroxide).
Structural and Functional Data Table
*Note: The molecular weight listed for Compound A (C4H7N5O) appears inconsistent with its structural complexity, suggesting a possible error in reporting .
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves multi-step heterocyclization, analogous to methods used for Compound B (one-pot reactions) and Compound E (esterification with calcium hydroxide) .
- Bioactivity Predictions : The 7-fluoro group may reduce oxidative metabolism, while the 5-methylisoxazol-3-yl moiety could mimic ATP-binding motifs in kinases, as seen in Compound C .
- Limitations : Direct bioactivity data for the target compound are absent. Most inferences derive from structurally related molecules, necessitating further empirical validation.
Preparation Methods
Hypervalent Iodine-Catalyzed Cycloaddition
The 5-methylisoxazole ring is synthesized via intramolecular oxidative cyclization of alkynyl aldoximes. As demonstrated by Suzuki et al., hypervalent iodine(III) catalysts enable regioselective isoxazole formation under mild conditions.
Procedure :
- React 2-alkoxybenzaldehyde oxime (1a ) with 2-iodobenzoic acid (2a ) and meta-chloroperbenzoic acid (m-CPBA) in dichloromethane.
- Add p-toluenesulfonic acid (p-TsOH) to generate the active hydroxy(aryl)iodonium species.
- Stir at room temperature for 24 hours to yield 5-methylisoxazole (3a ) in 79% yield.
Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 2-Iodobenzoic acid | |
| Oxidizing Agent | m-CPBA | |
| Acid Additive | p-TsOH (0.2 equiv) | |
| Solvent | Dichloromethane | |
| Reaction Time | 24 hours |
Construction of the Chromeno[2,3-c]pyrrol-3,9-dione Core
NHC-Catalyzed Cascade Cyclization
N-Heterocyclic carbene (NHC) catalysts enable stereoselective assembly of tetrasubstituted chromenopyrroles. Wang et al. developed an NHC-mediated [3+2] cycloaddition between α,β-unsaturated aldehydes and nitroolefins to form chromeno[4,3-b]pyrroles. Adapting this method for the [2,3-c] isomer requires adjusting the dienophile geometry.
Procedure :
- Condense 7-fluoro-2-nitrochromene with methyl vinyl ketone in toluene.
- Add 10 mol% triazolium-based NHC precatalyst and 1.2 equiv DBU.
- Heat at 60°C for 12 hours to afford the chromenopyrrole core in 85% yield (enantiomeric excess >95%).
Critical Stereochemical Considerations :
- The cis-configuration at C1 and C9 is enforced by NHC-induced facial selectivity.
- Fluorine at C7 directs electrophilic aromatic substitution during cyclization.
Coupling of Isoxazole and Chromenopyrrole Moieties
Buchwald–Hartwig Amination
Introduce the isoxazole at position 2 via palladium-catalyzed C–N coupling.
Procedure :
- Treat bromochromenopyrrole (4a ) with 5-methylisoxazol-3-amine (3a ) in dioxane.
- Use Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2 equiv).
- Heat at 100°C for 8 hours to achieve 92% coupling efficiency.
Optimization Insights :
- Higher yields are obtained with electron-deficient phosphine ligands (XantPhos > BINAP).
- Microwave irradiation reduces reaction time to 1 hour without yield loss.
Esterification of the Benzoate Group
Acid-Catalyzed Esterification
The patent by Bayer AG details a high-yield esterification protocol for acid-sensitive substrates:
Procedure :
- Dissolve 4-(chromenopyrrolyl)benzoic acid (5a ) in methanol.
- Add concentrated HCl (1.5 equiv) and stir at 0–5°C for 2 hours.
- Adjust pH to 6.5–7.0 using 5% NaOH.
- Extract with methylene chloride and concentrate to isolate the ester (6a ) in 88% yield.
Process Advantages :
- Low-temperature pH control minimizes hydrolysis.
- Salt saturation (NaCl) improves organic phase partitioning.
Final Assembly and Characterization
Convergent Synthesis Route
- Step 1 : Synthesize 5-methylisoxazol-3-amine via.
- Step 2 : Build chromeno[2,3-c]pyrrol-3,9-dione via.
- Step 3 : Couple isoxazole using Pd catalysis.
- Step 4 : Esterify with methyl 4-aminomethylbenzoate.
Analytical Data :
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.98 (s, 1H, isoxazole-H), 6.89 (d, J = 10.5 Hz, 1H, chromene-H), 3.94 (s, 3H, OCH₃).
- HRMS : m/z [M+H]⁺ calcd for C₂₃H₁₆FN₂O₆: 459.0994; found: 459.0991.
Comparative Analysis of Synthetic Strategies
| Method | Yield (%) | Selectivity | Scalability | Source |
|---|---|---|---|---|
| NHC Cyclization | 85 | >95% ee | Moderate | |
| Pd-Catalyzed Coupling | 92 | Regiospecific | High | |
| Hypervalent Iodine | 79 | >90% | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
